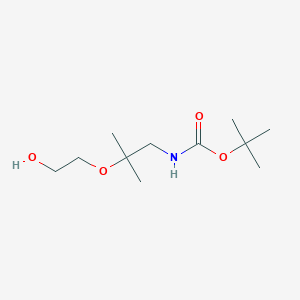
Tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethoxy group, and a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyethoxy)-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-(2-hydroxyethoxy)-2-methylpropanol→tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild heating or catalytic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: New carbamate derivatives with different substituents.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate is used as a protecting group for amines. It provides stability to the amine functionality during various reaction steps and can be removed under mild acidic conditions, making it valuable in multi-step synthesis.
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Medicine: In medicinal chemistry, this compound is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, improving bioavailability and reducing side effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
作用機序
The mechanism by which tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate exerts its effects is primarily through its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine and allowing it to participate in subsequent reactions. This mechanism is crucial in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
類似化合物との比較
Tert-butyl carbamate: Similar in structure but lacks the hydroxyethoxy group.
Boc-protected amines: Commonly used protecting groups in organic synthesis, similar in function to tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate.
Fmoc-protected amines: Another type of protecting group used in peptide synthesis, offering different removal conditions compared to tert-butyl carbamate derivatives.
Uniqueness: this compound is unique due to its specific structure, which provides additional stability and solubility compared to simpler carbamate derivatives. The presence of the hydroxyethoxy group enhances its hydrophilicity, making it suitable for applications in aqueous environments.
特性
分子式 |
C11H23NO4 |
|---|---|
分子量 |
233.30 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C11H23NO4/c1-10(2,3)16-9(14)12-8-11(4,5)15-7-6-13/h13H,6-8H2,1-5H3,(H,12,14) |
InChIキー |
OOIWQJDBHQRUTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


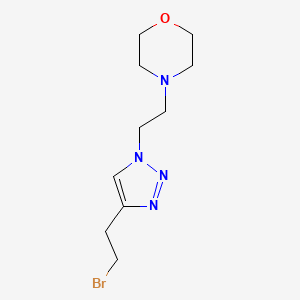

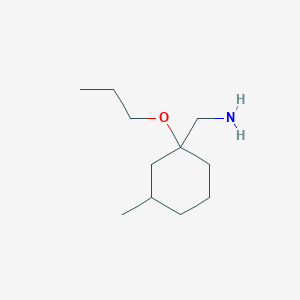
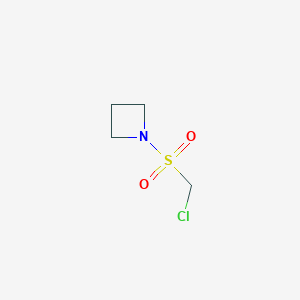

![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)


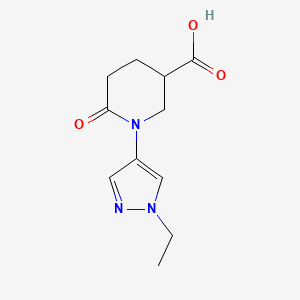
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)


